Wulingzhic acid
Description
Wulingzhic acid is a triterpenoid compound primarily isolated from the dried feces of Trogopterus xanthipes (a flying squirrel species), a traditional Chinese medicine (TCM) known as Wu-Ling-Zhi . Chemically, it is identified as a derivative of isopimaric acid, specifically 3β,15,16-trihydroxy isopimaric acid . Its structure includes a hydroxylated isopimarane skeleton, which contributes to its bioactivity in platelet aggregation inhibition and antibacterial effects .
In TCM, Wu-Ling-Zhi has been historically used to treat blood stasis, dysmenorrhea, and inflammatory conditions . Modern studies confirm that this compound is one of its key active ingredients, interacting with core therapeutic targets such as prostaglandin-endoperoxide synthase 2 (PTGS2) and estrogen receptor 1 (ESR1) .
Properties
CAS No. |
112750-03-5 |
|---|---|
Molecular Formula |
C20H32O5 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
methyl 7-(1,2-dihydroxyethyl)-2-hydroxy-4a,7-dimethyl-1,2,3,4,4b,5,6,8,10,10a-decahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H32O5/c1-19(16(23)11-21)8-6-13-12(10-19)4-5-14-17(18(24)25-3)15(22)7-9-20(13,14)2/h4,13-17,21-23H,5-11H2,1-3H3 |
InChI Key |
RNPQNGJMGAEYIT-UHFFFAOYSA-N |
SMILES |
CC1(CCC2C(=CCC3C2(CCC(C3C(=O)OC)O)C)C1)C(CO)O |
Canonical SMILES |
CC1(CCC2C(=CCC3C2(CCC(C3C(=O)OC)O)C)C1)C(CO)O |
Synonyms |
wulingzhic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Wulingzhic acid belongs to the triterpenoid class, sharing structural and functional similarities with other triterpenes and diterpenes isolated from natural sources. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Findings :
Structural Diversity: this compound’s isopimarane backbone distinguishes it from ursane-type triterpenes (e.g., goreishic acids) and coumaroylated derivatives (e.g., 3-O-cis-p-coumaroyltormentic acid) . Unlike diterpenoids like jiadifenoic acid M, this compound retains a hydroxylated triterpenoid framework, enhancing its solubility and interaction with biological targets .
Bioactivity: this compound exhibits dual antiplatelet and antibacterial effects, whereas pomolic acid and 3-O-cis-p-coumaroyltormentic acid are primarily cytotoxic .
Source Specificity: this compound is uniquely sourced from animal-derived TCM (Trogopterus xanthipes feces), contrasting with plant-derived analogs like jiadifenoic acid M (Illicium species) .
Research Implications and Limitations
- Pharmacological Potential: this compound’s anti-inflammatory and antiplatelet properties make it a candidate for cardiovascular drug development . However, its animal origin complicates large-scale production compared to plant-derived triterpenes.
- Structural Optimization : Modifications to its hydroxyl groups or isopimarane skeleton could enhance bioavailability or target specificity .
- Knowledge Gaps: The bioactivity of this compound V (a diterpenoid analog) remains unexplored, warranting further study .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying Wulingzhic acid in complex biological matrices?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for preliminary separation and identification. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for structural confirmation, especially to distinguish this compound from structurally similar triterpenoids like maslinic acid or tormentic acid. Validate purity via melting point analysis and thin-layer chromatography (TLC) with reference standards . For reproducibility, document solvent systems, column specifications, and calibration protocols in the experimental section .
Q. How can researchers isolate this compound from natural sources with minimal degradation?
- Methodological Answer : Employ cold ethanol extraction followed by silica gel column chromatography. Optimize gradient elution (e.g., hexane:ethyl acetate mixtures) to reduce oxidative degradation. Monitor fractions using UV-Vis spectroscopy at λ = 210–260 nm, where conjugated double bonds in triterpenoids absorb. Lyophilization under inert gas (N2) preserves stability. Include purity assessments via HPLC-UV (>95% purity threshold) and report yield percentages relative to raw material .
Q. What in vitro assays are suitable for evaluating this compound’s cytotoxicity?
- Methodological Answer : Use the MTT assay for preliminary cytotoxicity screening in cancer cell lines (e.g., HepG2, A549). Include positive controls (e.g., doxorubicin) and negative controls (untreated cells). For mechanistic insights, pair with flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation assays. Report IC50 values with 95% confidence intervals and statistical tests (e.g., ANOVA with Tukey’s post hoc) .
Advanced Research Questions
Q. What experimental design considerations are critical for resolving contradictory cytotoxicity data in this compound studies?
- Methodological Answer : Address variability by standardizing cell culture conditions (e.g., passage number, serum concentration) and compound solubility (use DMSO at <0.1% v/v). Conduct dose-response curves across multiple cell lines to identify lineage-specific effects. For conflicting results, perform independent replication in a blinded manner and validate via orthogonal assays (e.g., ATP-based viability vs. MTT). Use systematic reviews to contextualize findings against prior literature .
Q. How can researchers differentiate this compound’s direct molecular targets from off-pathway effects?
- Methodological Answer : Employ chemoproteomics (e.g., activity-based protein profiling) or thermal shift assays to identify binding partners. Combine with RNA-seq or CRISPR-Cas9 screens to map downstream pathways. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity quantification. Validate targets via siRNA knockdown and rescue experiments .
Q. What strategies mitigate challenges in structural characterization of this compound derivatives?
- Methodological Answer : For ambiguous NMR signals (e.g., overlapping peaks in triterpenoid scaffolds), use 2D NMR techniques (HSQC, HMBC) to resolve stereochemistry. Compare experimental data with computational predictions (DFT-based chemical shift calculations). For novel derivatives, confirm regioselectivity via X-ray crystallography or Marfey’s reagent derivatization .
Q. How should in vivo pharmacokinetic studies of this compound be designed to account for metabolic instability?
- Methodological Answer : Use LC-MS/MS for plasma pharmacokinetics in rodent models, with sampling at 0, 1, 2, 4, 8, 12, and 24 hours. Include bile duct-cannulated animals to assess enterohepatic recirculation. For low bioavailability, test lipid-based nanoformulations or pro-drug strategies. Report AUC, Cmax, t1/2, and metabolite profiles (e.g., glucuronidation) .
Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and conventional chemotherapeutics?
- Methodological Answer : Use the Chou-Talalay combination index (CI) method, which quantifies synergism (CI < 1), additive effects (CI = 1), or antagonism (CI > 1). Validate with isobologram analysis and computational modeling (e.g., CompuSyn). Include mechanistic synergy studies (e.g., checkpoint kinase inhibition) and address batch-to-batch variability via hierarchical linear models .
Data Presentation and Reproducibility Guidelines
- Tables : Include raw data (e.g., IC50 values, NMR shifts) in supplementary materials. Use standardized formats for spectral data (δ in ppm, J in Hz) .
- Contradictions : Clearly annotate limitations (e.g., solvent effects on bioactivity) and provide access to raw datasets via repositories like Zenodo .
- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines and declare IACUC approval numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
